![molecular formula C8H4F3N3O2 B1457404 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 73221-22-4](/img/structure/B1457404.png)
6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The specific structure of “6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” would include a nitro group at the 6-position and a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific imidazo[1,2-a]pyridine compound would depend on its substituents. For instance, 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a molecular weight of 275.14 and a melting point of 172°C .Scientific Research Applications
Anticancer Agents via PI3Kα Inhibition
The compound has been utilized in the design and synthesis of quinazoline derivatives that act as anticancer agents. These derivatives target the PI3Kα signaling pathway, which is often associated with tumorigenesis and poor prognosis. The inhibition of PI3Kα can induce cell cycle arrest and apoptosis in cancer cells, making it a promising approach for cancer therapy .
Solvent- and Catalyst-Free Synthesis
This compound is involved in the development of environmentally friendly synthesis methods. A solvent- and catalyst-free synthesis under microwave irradiation has been reported, which is a cleaner, high-yielding, and more efficient method compared to traditional approaches. This technique is particularly valuable considering the environmental and economic aspects of chemical synthesis .
Material Science Applications
Due to its structural characteristics, imidazo[1,2-a]pyridine derivatives are recognized as “drug prejudice” scaffolds and are also useful in material science. Their unique properties can be harnessed in the development of new materials with potential applications in various industries .
Antituberculosis Agents
Recent developments have shown that imidazo[1,2-a]pyridine analogues can serve as potent antituberculosis agents. For instance, certain derivatives have demonstrated significant reduction in bacterial load in acute TB mouse models, indicating their potential as effective treatments against tuberculosis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can lead to a variety of derivatives, potentially affecting multiple biochemical pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-4-13-3-5(14(15)16)1-2-7(13)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZYRGNBJSMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231108 | |
Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73221-22-4 | |
Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73221-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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